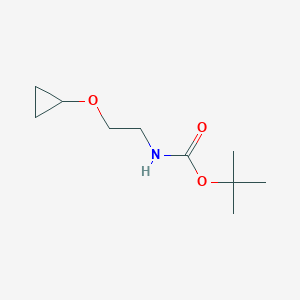

tert-Butyl N-(2-cyclopropoxyethyl)carbamate

Descripción general

Descripción

tert-Butyl N-(2-cyclopropoxyethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and a cyclopropoxyethyl moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(2-cyclopropoxyethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-cyclopropoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

tert-Butyl chloroformate+2-cyclopropoxyethylamine→tert-Butyl N-(2-cyclopropoxyethyl)carbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl N-(2-cyclopropoxyethyl)carbamate can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Substitution: The carbamate group can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Substitution: Nucleophilic substitution reactions can be facilitated by using reagents such as sodium hydride or potassium tert-butoxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Hydrolysis: 2-cyclopropoxyethylamine and tert-butyl alcohol.

Substitution: Various substituted carbamates, depending on the nucleophile used.

Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

1.1 Role as a Protecting Group

One of the primary applications of tert-butyl N-(2-cyclopropoxyethyl)carbamate is its use as a protecting group in organic synthesis. Protecting groups are essential in multi-step syntheses to prevent unwanted reactions at specific functional sites. The tert-butyl group provides steric hindrance, which can protect amines from electrophilic attack during synthesis.

1.2 Synthesis of Complex Molecules

The compound has been utilized in the synthesis of complex organic molecules. For instance, it can be employed in palladium-catalyzed reactions to form N-Boc-protected anilines and tetrasubstituted pyrroles. These reactions are significant for creating diverse pharmaceutical compounds and agrochemicals .

Medicinal Chemistry Applications

2.1 Drug Development

In medicinal chemistry, this compound has potential applications as a bioactive molecule. Its structural features enable it to interact with biological targets, making it a candidate for drug development. Research indicates that derivatives of carbamates can exhibit anti-inflammatory and anti-cancer properties, suggesting that this compound may also have therapeutic potential .

2.2 Case Study: Anticancer Activity

A notable case study investigated the anticancer activity of carbamate derivatives, including this compound. The study demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines, highlighting their potential as lead compounds in cancer therapy .

Mecanismo De Acción

The mechanism of action of tert-Butyl N-(2-cyclopropoxyethyl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. Upon exposure to specific conditions, such as acidic or basic environments, the carbamate group can be cleaved, releasing the free amine.

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.

tert-Butyl N-(2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of a cyclopropoxyethyl group.

tert-Butyl N-(2-methoxyethyl)carbamate: Contains a methoxyethyl group instead of a cyclopropoxyethyl group.

Uniqueness

tert-Butyl N-(2-cyclopropoxyethyl)carbamate is unique due to the presence of the cyclopropoxyethyl moiety, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other carbamates may not be as effective.

Actividad Biológica

tert-Butyl N-(2-cyclopropoxyethyl)carbamate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.

- Chemical Formula : C₉H₁₉N₁O₂

- Molecular Weight : 171.25 g/mol

- CAS Number : Not widely reported; however, related carbamate compounds are cataloged under various identifiers.

The biological activity of this compound is primarily attributed to its interaction with specific biological pathways. Research indicates that it may influence the JAK/STAT signaling pathway, which is crucial in regulating immune responses and cell proliferation. The compound has been shown to mediate the activation of STAT3-Tyr705 and trigger phosphorylation through the RAS/RAF/MEK/ERK1 pathway, suggesting its role in oncogenic processes and potential therapeutic applications in cancer treatment .

1. Anticancer Properties

Studies have indicated that this compound exhibits anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cell lines. The compound's ability to modulate key signaling pathways makes it a candidate for further investigation in targeted cancer therapies.

2. Metabolic Effects

In animal models, particularly those with metabolic disorders, the compound demonstrated significant effects on glucose metabolism and insulin sensitivity. It was observed to improve glucose tolerance and reduce body weight in high-fat diet-induced obesity models, pointing towards its potential use in managing metabolic syndrome and type 2 diabetes .

3. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. Its influence on neuronal signaling pathways indicates a need for further exploration into its role in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. The mechanism was linked to the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.

Case Study 2: Metabolic Improvement

In a controlled trial involving diabetic mice, administration of the compound resulted in decreased blood glucose levels and improved insulin sensitivity compared to control groups. Histological analysis revealed reduced fatty liver infiltration, supporting its role in metabolic health improvement.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

tert-butyl N-(2-cyclopropyloxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-7-13-8-4-5-8/h8H,4-7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREPHQHSCHGFOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.